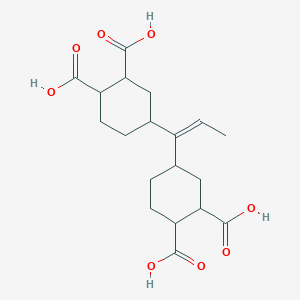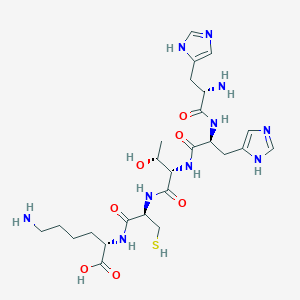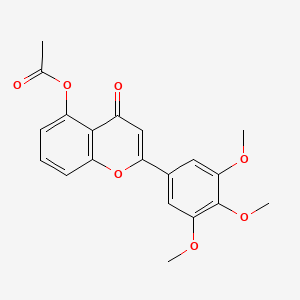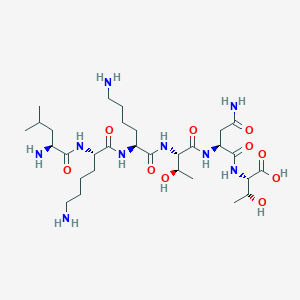![molecular formula C22H19Cl B12610850 1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene CAS No. 649556-19-4](/img/structure/B12610850.png)
1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene is an organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a butene backbone, flanked by two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene typically involves the reaction of 4-chlorobut-1-ene with benzene derivatives under specific conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product. The process often involves multiple steps, including halogenation, coupling reactions, and purification stages to achieve high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact pathways and targets can vary depending on the context of its use .
Comparaison Avec Des Composés Similaires
- 1,1-Bis(4-hydroxyphenyl)-2-phenyl-1-butene
- 4,4’-(2-Phenylbut-1-ene-1,1-diyl)diphenol
- Triphenylethylene bisphenol
Uniqueness: 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene stands out due to its specific structural features, such as the presence of a chlorophenyl group and the butene backbone. These characteristics confer unique chemical properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
649556-19-4 |
|---|---|
Formule moléculaire |
C22H19Cl |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
1-chloro-4-(1,4-diphenylbut-1-enyl)benzene |
InChI |
InChI=1S/C22H19Cl/c23-21-16-14-20(15-17-21)22(19-11-5-2-6-12-19)13-7-10-18-8-3-1-4-9-18/h1-6,8-9,11-17H,7,10H2 |
Clé InChI |
YFLAYDLJWHJNAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610773.png)

![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12610777.png)

![3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12610783.png)

![6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one](/img/structure/B12610786.png)





![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)

